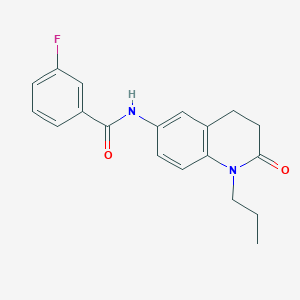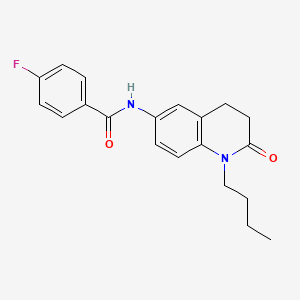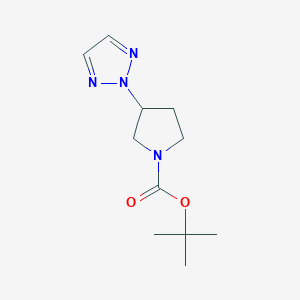
(3E)-3-(phenylmethylidene)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(Phenylmethylidene)pyrrolidin-2-one, otherwise known as PMP, is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and materials science. PMP has been used for decades as a versatile building block for a variety of chemical syntheses and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
PMP has been used extensively in scientific research for a variety of applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other compounds of interest. PMP has also been used in the synthesis of polymers and other materials, as well as in the synthesis of fluorescent dyes and other compounds. Additionally, PMP has been used as a model compound for studying the effects of various environmental factors on the stability of organic compounds.
Mecanismo De Acción
The mechanism of action of PMP is not well understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and their inhibition can lead to an increase in the bioavailability of certain compounds. Additionally, PMP has been shown to inhibit the activity of certain proteases, which can lead to an increase in the stability of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMP are not well understood, but it has been shown to have a variety of effects on the body. In animal studies, PMP has been shown to have anti-inflammatory and anti-allergic effects, as well as to possess anti-cancer activity. Additionally, PMP has been shown to possess antioxidant activity, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of PMP in laboratory experiments has several advantages. PMP is a relatively inexpensive compound that is readily available, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound, making it ideal for use in long-term experiments. However, there are some limitations to the use of PMP in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions, and it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Direcciones Futuras
Given the wide range of applications of PMP and its relative stability, there are many potential future directions for research on this compound. One potential direction is to further explore the biochemical and physiological effects of PMP, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of PMP and its effects on various enzymes and proteins. Additionally, further research could be conducted to explore the use of PMP in the synthesis of various compounds, as well as its potential use in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the use of PMP in the synthesis of fluorescent dyes and other compounds.
Métodos De Síntesis
PMP is synthesized by a variety of methods, with the most common being the reaction of pyrrolidin-2-one with phenylmagnesium bromide. This reaction is carried out in an inert atmosphere such as argon or nitrogen, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of pyrrolidin-2-one with various alkyl halides or the reaction of pyrrolidin-2-one with an alkyl Grignard reagent.
Propiedades
IUPAC Name |
(3E)-3-benzylidenepyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMARMBRFLQVQJA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)/C1=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1859-41-2 |
Source


|
| Record name | NSC99076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6496384.png)
![8-(4-ethoxyphenyl)-2-[(2-methylphenyl)methyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6496390.png)
![N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6496394.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6496396.png)
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496401.png)
![N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496420.png)
![N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B6496428.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide](/img/structure/B6496437.png)


![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6496455.png)

![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)
![5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-ethyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496474.png)